molecular formula C13H11FO B1300061 4-(2-Fluorophenyl)benzyl alcohol CAS No. 773872-57-4

4-(2-Fluorophenyl)benzyl alcohol

Cat. No.: B1300061
CAS No.: 773872-57-4
M. Wt: 202.22 g/mol
InChI Key: WABWIEVUZWQZLC-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)benzyl alcohol: is an organic compound with the molecular formula C13H11FO It consists of a benzyl alcohol moiety substituted with a fluorophenyl group at the para position

Scientific Research Applications

4-(2-Fluorophenyl)benzyl alcohol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for a similar compound, Benzyl alcohol, indicates that it is harmful if swallowed or inhaled and causes serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Fluorophenyl)benzyl alcohol involves the reduction of 4-(2-Fluorophenyl)benzoic acid. The reduction can be carried out using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is typically cooled to 0°C during the addition of the acid to the LiAlH4 solution. After the addition, the reaction is allowed to proceed at room temperature, followed by quenching with water and extraction to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, alternative reducing agents and catalytic systems may be explored to improve the scalability and sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

    Oxidation: 4-(2-Fluorophenyl)benzaldehyde or 4-(2-Fluorophenyl)benzoic acid.

    Reduction: 4-(2-Fluorophenyl)toluene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)benzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to unique pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl alcohol
  • 2-Fluorobenzyl alcohol
  • 4-(4-Fluorophenyl)benzyl alcohol

Comparison

4-(2-Fluorophenyl)benzyl alcohol is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other fluorobenzyl alcohols, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity patterns in chemical reactions.

Properties

IUPAC Name

[4-(2-fluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABWIEVUZWQZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362631
Record name 4-(2-FLUOROPHENYL)BENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-57-4
Record name 4-(2-FLUOROPHENYL)BENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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